

# Application of C16-Modified Peptides in Obesity and Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | GLP-1R modulator C16 |           |
| Cat. No.:            | B10854669            | Get Quote |

**Application Note & Protocol** 

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

The global rise in obesity and type 2 diabetes presents a significant challenge to healthcare systems worldwide. Peptide-based therapeutics have emerged as a promising avenue for treatment due to their high specificity and potency. However, the clinical utility of many native peptides is hampered by their short in vivo half-life, primarily due to rapid enzymatic degradation and renal clearance. A key strategy to overcome this limitation is the modification of peptides by conjugation to a C16 fatty acid (palmitic acid). This process, known as lipidation or acylation, facilitates the binding of the peptide to serum albumin, which acts as a circulating reservoir, thereby extending the peptide's half-life and enabling less frequent dosing regimens. This application note provides an overview of the use of C16-modified peptides in obesity and diabetes research, with a focus on Glucagon-Like Peptide-1 (GLP-1) receptor agonists, Peptide YY (PYY) analogs, and Amylin analogs. Detailed protocols for key experiments are also provided.

# Key C16-Modified Peptides in Obesity and Diabetes Research

**C16-Modified GLP-1 Receptor Agonists** 



GLP-1 is an incretin hormone that potentiates glucose-dependent insulin secretion, suppresses glucagon secretion, delays gastric emptying, and promotes satiety.[1][2] C16-acylation has been successfully employed to develop long-acting GLP-1 receptor agonists.

- Liraglutide: A GLP-1 analog with 97% homology to human GLP-1, liraglutide is acylated with a C16 fatty acid via a glutamic acid spacer at position 26.[3][4] This modification allows for once-daily administration and has demonstrated significant efficacy in glycemic control and weight reduction.[3]
- Semaglutide: Another long-acting GLP-1 analog, semaglutide, features a C18 diacid attached to lysine at position 26 via a spacer. While not a C16 modification, its development was informed by the principles of fatty acid acylation established with liraglutide, leading to an even longer half-life that allows for once-weekly administration.[4][5] Semaglutide has shown superior weight loss efficacy in clinical trials.[1][6]

### C16-Modified Peptide YY (PYY) Analogs

PYY is a gut hormone co-secreted with GLP-1 that reduces appetite. The active form, PYY3-36, has a very short half-life of about 10-15 minutes.[7] C16-modification of PYY3-36 analogs has been explored to prolong their anorectic effects. While C16-lipidation of PYY3-36 has shown a negligible impact on Y2 receptor signaling and binding in some studies, it can influence the peptide's pharmacokinetic profile.[8][9]

### C16-Modified Amylin Analogs

Amylin is a pancreatic hormone co-secreted with insulin that slows gastric emptying, suppresses glucagon, and promotes satiety.[10] Long-acting amylin analogs, such as cagrilintide (which is acylated), have shown promise in promoting significant weight loss, particularly in combination with GLP-1 receptor agonists.[11] In diet-induced obese (DIO) rat models, a long-acting amylin analog demonstrated a ~10% weight loss in just two weeks when used as a monotherapy.[10]

### **Data Presentation**

## Table 1: In Vitro Potency and Binding Affinity of C16-Modified Peptides



| Peptide               | Modificatio<br>n                    | Target<br>Receptor | Potency<br>(IC50/EC50)               | Binding<br>Affinity<br>(Ki/Kd)     | Reference(s |
|-----------------------|-------------------------------------|--------------------|--------------------------------------|------------------------------------|-------------|
| GLP-1<br>Analogs      |                                     |                    |                                      |                                    |             |
| Liraglutide           | C16 acylation<br>at Lys26           | GLP-1R             | -                                    | Higher than native GLP-1           | [5]         |
| Semaglutide           | C18 diacid<br>acylation at<br>Lys26 | GLP-1R             | -                                    | 0.38 ± 0.06<br>nM                  | [5][12]     |
| PYY Analogs           |                                     |                    |                                      |                                    |             |
| PYY3-36               | Unmodified                          | Y2R                | -                                    | -                                  | [7]         |
| C16-PYY3-36<br>Analog | C16 lipidation                      | Y2R                | Negligible<br>impact on<br>signaling | Negligible<br>impact on<br>binding | [8][9]      |
| Amylin<br>Analogs     |                                     |                    |                                      |                                    |             |
| Cagrilintide          | Long-acting (acylated)              | Amylin<br>Receptor | -                                    | -                                  | [11]        |

Table 2: In Vivo Efficacy of C16-Modified Peptides in Preclinical and Clinical Studies



| Peptide                       | Model/Popu<br>lation              | Dosage      | Duration | Key<br>Efficacy<br>Outcome(s)                                           | Reference(s |
|-------------------------------|-----------------------------------|-------------|----------|-------------------------------------------------------------------------|-------------|
| GLP-1<br>Analogs              |                                   |             |          |                                                                         |             |
| Liraglutide                   | Adults with<br>Type 2<br>Diabetes | -           | -        | HbA1c<br>reduction up<br>to 1.6%;<br>Weight loss<br>of 1.8 to 3.4<br>kg | [3]         |
| Semaglutide                   | Obese adults                      | 2.4 mg/week | 68 weeks | ~15% mean<br>body weight<br>loss                                        | [6]         |
| Oral<br>Semaglutide           | Obese adults                      | 50 mg/day   | 68 weeks | 17.4%<br>decrease in<br>body weight                                     | [1]         |
| PYY Analogs                   |                                   |             |          |                                                                         |             |
| PYY3-36 +<br>GLP-1RA          | Obese rats                        | -           | -        | Greater<br>weight loss<br>than<br>monotherapy                           | [13]        |
| Amylin<br>Analogs             |                                   |             |          |                                                                         |             |
| Cagrilintide                  | Obese adults<br>(BMI ≥30)         | 4.5 mg/week | 26 weeks | 10.8% reduction in body weight                                          | [10][11]    |
| Cagrilintide +<br>Semaglutide | Obese or overweight adults        | -           | 20 weeks | Up to 17.1%<br>weight loss                                              | [11]        |
| Amylin<br>Analog              | Diet-Induced<br>Obese (DIO)       | -           | 2 weeks  | ~10% weight loss                                                        | [10]        |



Rats (monotherapy )

Table 3: Pharmacokinetic Parameters of C16-Modified

**Peptides** 

| Leptides              | Peplides             |         |                                          |              |  |
|-----------------------|----------------------|---------|------------------------------------------|--------------|--|
| Peptide               | Modification         | Species | Half-life (t½)                           | Reference(s) |  |
| GLP-1 Analogs         |                      |         |                                          |              |  |
| Native GLP-1          | Unmodified           | Human   | ~2 minutes                               | [14]         |  |
| Liraglutide           | C16 acylation        | Human   | ~13 hours                                | [5]          |  |
| Semaglutide           | C18 diacid acylation | Minipig | 46.1 hours (IV)                          | [5][12]      |  |
| PYY Analogs           |                      |         |                                          |              |  |
| PYY3-36               | Unmodified           | Human   | ~15 minutes                              | [7]          |  |
| C16-PYY3-36<br>Analog | C16 lipidation       | Dog     | Shorter than C20<br>and PEG20<br>analogs | [8]          |  |

## **Experimental Protocols**

# Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a C16-Acylated Peptide

This protocol describes the manual synthesis of a C16-acylated peptide using Fmoc/tBu chemistry.

#### Materials:

- Rink Amide resin
- Fmoc-protected amino acids
- Fmoc-Lys(Alloc)-OH (for acylation site)



- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Diisopropylethylamine (DIEA)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Hexadecanoic acid (Palmitic acid)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DDT)
- Water
- Solid-phase synthesis vessel
- Shaker

- Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.
- Fmoc Deprotection:
  - o Drain the DMF.
  - Add 20% piperidine in DMF to the resin and shake for 5 minutes.
  - Drain and repeat the 20% piperidine treatment for 15 minutes.
  - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:



- In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading)
   and HBTU (3 eq.) in DMF.
- Add DIEA (6 eq.) and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin and shake for 1-2 hours.
- Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, repeat the coupling.
- Wash the resin with DMF (5 times) and DCM (3 times).
- Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Lys(Alloc)-OH at the desired acylation position.
- Alloc Deprotection:
  - Wash the resin with DCM.
  - Add a solution of Pd(PPh3)4 (0.1 eq.) and phenylsilane (25 eq.) in DCM to the resin.
  - Shake for 30 minutes. Repeat until the deprotection is complete (monitored by LC-MS).
  - Wash the resin with DCM, DMF, and 0.5% DIEA in DMF, followed by sodium diethyldithiocarbamate solution in DMF, and then DMF and DCM.
- C16-Acylation:
  - Dissolve hexadecanoic acid (5 eq.) and HBTU (5 eq.) in DMF.
  - Add DIEA (10 eq.) and pre-activate.
  - Add the solution to the resin and shake for 2-4 hours.
  - Wash the resin with DMF and DCM.
- Final Fmoc Deprotection: Repeat step 2.
- Cleavage and Deprotection:



- Wash the resin with DCM and dry under vacuum.
- Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% DDT, 2.5% water) to the resin.
- Shake for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the peptide in cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the peptide pellet under vacuum.
- Purification: Purify the crude peptide by reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

### Protocol 2: In Vitro GLP-1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GLP-1 receptor.

#### Materials:

- CHO or HEK293 cells stably expressing the human GLP-1 receptor.
- [125I]-GLP-1 (radioligand)
- Unlabeled GLP-1 (for standard curve)
- Test C16-modified peptide
- Binding buffer (e.g., Tris-HCl, pH 7.4, with BSA and protease inhibitors)
- Wash buffer (ice-cold PBS)
- · Scintillation fluid and counter



- Cell Preparation: Culture the GLP-1R expressing cells to confluency. Harvest the cells and prepare a cell membrane suspension by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
- Assay Setup:
  - In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
  - Add a fixed concentration of [125I]-GLP-1 to each well.
  - Add varying concentrations of the unlabeled competitor (unlabeled GLP-1 for the standard curve or the C16-modified test peptide).
  - Include wells for total binding (no competitor) and non-specific binding (excess unlabeled GLP-1).
- Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
- Termination and Washing:
  - Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
  - Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification:
  - Dry the filter plate.
  - Add scintillation fluid to each well.
  - Count the radioactivity in a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.



- Plot the percentage of specific binding against the log concentration of the competitor.
- Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

# Protocol 3: In Vitro GLP-1 Receptor Signaling Assay (cAMP Measurement)

This protocol measures the ability of a C16-modified peptide to stimulate intracellular cyclic AMP (cAMP) production, a downstream signaling event of GLP-1 receptor activation.

#### Materials:

- CHO or HEK293 cells stably expressing the human GLP-1 receptor.
- C16-modified test peptide
- GLP-1 (positive control)
- Cell culture medium
- Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
- Plate reader compatible with the chosen cAMP assay kit

- Cell Seeding: Seed the GLP-1R expressing cells in a 96-well plate and culture overnight.
- Cell Stimulation:
  - Remove the culture medium and wash the cells with PBS.



- Add stimulation buffer containing varying concentrations of the C16-modified test peptide or GLP-1.
- Include a vehicle control (buffer only).
- Incubate for 15-30 minutes at 37°C.
- Cell Lysis and cAMP Measurement:
  - Lyse the cells according to the cAMP assay kit manufacturer's instructions.
  - Perform the cAMP measurement following the kit protocol. This typically involves adding detection reagents and incubating for a specified time.
- Data Acquisition: Read the plate on a plate reader at the appropriate wavelength or setting for the chosen assay format.
- Data Analysis:
  - Generate a standard curve if required by the kit.
  - Calculate the concentration of cAMP in each well.
  - Plot the cAMP concentration against the log concentration of the test peptide.
  - Determine the EC50 value (concentration of the peptide that produces 50% of the maximal response) using non-linear regression analysis.

## Protocol 4: In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol evaluates the effect of a C16-modified peptide on body weight and food intake in a mouse model of obesity.

#### Materials:

Male C57BL/6J mice (6-8 weeks old)



- High-fat diet (HFD, e.g., 60% kcal from fat)
- Standard chow diet
- C16-modified test peptide
- Vehicle control (e.g., sterile saline or appropriate buffer)
- Animal balance
- · Metabolic cages for food intake measurement
- Subcutaneous injection supplies

- · Induction of Obesity:
  - House the mice and provide ad libitum access to water and HFD for 10-12 weeks to induce obesity.
  - A control group should be maintained on a standard chow diet.
  - Monitor body weight weekly.
- Treatment:
  - Randomize the DIO mice into treatment and vehicle control groups.
  - Administer the C16-modified peptide or vehicle via subcutaneous injection at the desired dose and frequency (e.g., daily or weekly).
- Monitoring:
  - Measure body weight daily or several times a week.
  - Measure food intake daily by weighing the remaining food in the hopper.
- Data Analysis:



- Calculate the change in body weight from baseline for each group.
- Calculate the average daily food intake for each group.
- Compare the treatment group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

## Protocol 5: Glucose Tolerance Test (GTT) in a Diabetic Mouse Model

This protocol assesses the effect of a C16-modified peptide on glucose homeostasis in a model of type 2 diabetes (e.g., db/db mice or DIO mice).

#### Materials:

- Diabetic mice (e.g., db/db mice or DIO mice)
- C16-modified test peptide
- Vehicle control
- Glucose solution (e.g., 20% dextrose in sterile water)
- Glucometer and test strips
- Subcutaneous and intraperitoneal injection supplies

- Treatment: Administer the C16-modified peptide or vehicle to the mice according to the desired treatment regimen (acute or chronic).
- Fasting: Fast the mice for 6 hours before the GTT, with free access to water.
- Baseline Glucose: Take a baseline blood sample from the tail vein and measure the blood glucose level (time 0).



- Glucose Challenge: Administer a glucose bolus (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection.
- Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120
  minutes after the glucose injection and measure blood glucose levels.
- Data Analysis:
  - Plot the mean blood glucose concentration versus time for each group.
  - Calculate the area under the curve (AUC) for the glucose excursion for each mouse.
  - Compare the AUC between the treatment and vehicle control groups using a t-test.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Signaling pathway of a C16-modified GLP-1 receptor agonist.





Click to download full resolution via product page

Caption: Experimental workflow for C16-modified peptide development.





Click to download full resolution via product page

Caption: Rationale for C16-modification of therapeutic peptides.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Advancements in Clinical Research and Development of Obesity Treatment Medications [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Liraglutide: a review of the first once-daily GLP-1 receptor agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of fatty diacid acylation of human PYY3-36 on Y2 receptor potency and half-life in minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicasande.com.uy [clinicasande.com.uy]
- 6. iqvia.com [iqvia.com]
- 7. In vivo and in vitro degradation of peptide YY3–36 to inactive peptide YY3–34 in humans -PMC [pmc.ncbi.nlm.nih.gov]
- 8. gubra.dk [gubra.dk]
- 9. Half-Life Extending Modifications of Peptide YY3-36 Direct Receptor-Mediated Internalization PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Weight Loss of 10% Within 2 Weeks? Evaluating Amylin Analogs in Diet-Induced Obese (DIO) Rat Model GemPharmatech [en.gempharmatech.com]
- 11. Amylin as a Future Obesity Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide
   (2015) | Jesper Lau | 636 Citations [scispace.com]
- 13. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of C16-Modified Peptides in Obesity and Diabetes Research]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10854669#application-of-c16-modified-peptides-in-obesity-and-diabetes-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com